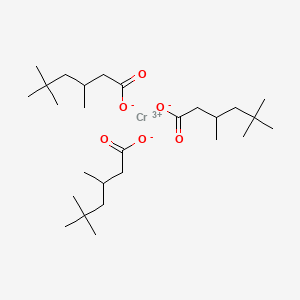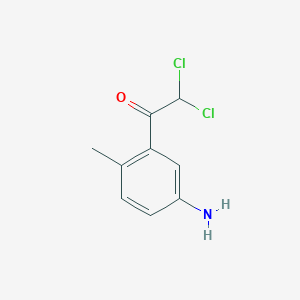
1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one is an organic compound with a complex structure that includes an amino group, a methyl group, and two chlorine atoms attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2,2-dichloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-amino-2-methylphenol is dissolved in a suitable solvent like dichloromethane, and 2,2-dichloroacetyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products
Substitution: Formation of substituted ethanones with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-2-methylphenyl)-2-chloroethan-1-one: Similar structure but with one chlorine atom.
1-(5-Amino-2-methylphenyl)-2,2-dibromoethan-1-one: Similar structure but with bromine atoms instead of chlorine.
1-(5-Amino-2-methylphenyl)-2,2-difluoroethan-1-one: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
1-(5-Amino-2-methylphenyl)-2,2-dichloroethan-1-one is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical reactivity and potential applications. Its dichloroethanone backbone makes it particularly versatile in various chemical reactions and research applications.
Properties
CAS No. |
63645-37-4 |
|---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-(5-amino-2-methylphenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C9H9Cl2NO/c1-5-2-3-6(12)4-7(5)8(13)9(10)11/h2-4,9H,12H2,1H3 |
InChI Key |
IUKBKJHVUAZWGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


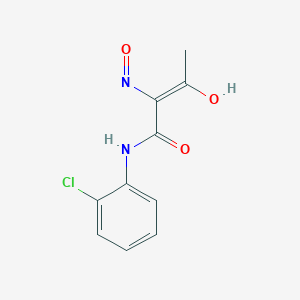
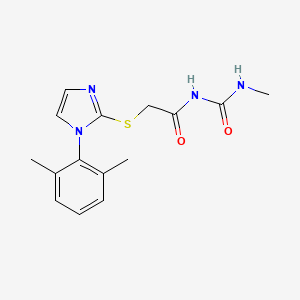
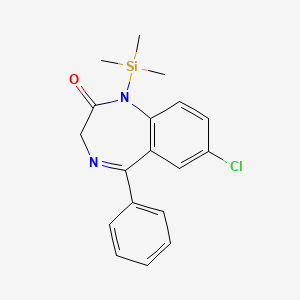
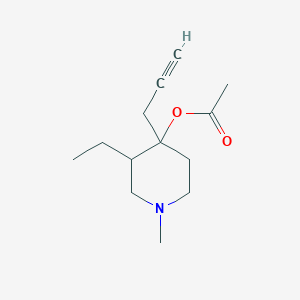
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
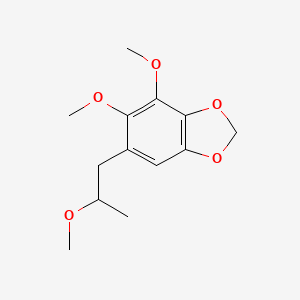
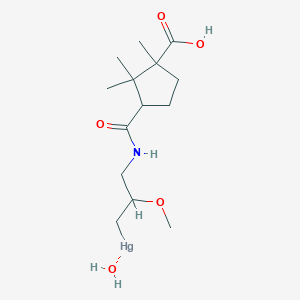
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)


![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
